6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine
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Overview
Description
6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine is a synthetic organic compound characterized by the presence of trifluoroethoxy and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with 2,2,2-trifluoroethanol and trifluoromethylating agents under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Solvent recovery and recycling are also important considerations to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, the compound is explored for its applications in agrochemicals, such as herbicides and insecticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
111928-66-6 |
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Molecular Formula |
C8H7F6N3O |
Molecular Weight |
275.15 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C8H7F6N3O/c9-7(10,11)2-18-6-3(8(12,13)14)1-4(15)5(16)17-6/h1H,2,15H2,(H2,16,17) |
InChI Key |
VOSQXBAOHSRUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)OCC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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